Boc-ser(PO3ME2)-OH
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Boc-ser(PO3ME2)-OH, also known as N-(tert-Butoxycarbonyl)-L-serine methyl phosphate, is a compound used in peptide synthesis and various biochemical applications. It is a derivative of serine, an amino acid, and is often utilized for its protective properties in chemical reactions.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Boc-ser(PO3ME2)-OH typically involves the protection of the amino group of serine with a tert-butoxycarbonyl (Boc) group. This is achieved using di-tert-butyl dicarbonate in the presence of a base such as triethylamine. The hydroxyl group of serine is then phosphorylated using dimethyl phosphite under acidic conditions to yield the final product .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated peptide synthesizers and large-scale reactors to ensure high yield and purity. The reaction conditions are optimized to minimize side reactions and maximize the efficiency of the synthesis .
Chemical Reactions Analysis
Types of Reactions
Boc-ser(PO3ME2)-OH undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form phosphoric acid derivatives.
Reduction: Reduction reactions can convert the phosphate group to a phosphite group.
Substitution: The Boc group can be substituted with other protective groups or functional groups under specific conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride are used.
Substitution: Trifluoroacetic acid (TFA) is commonly used to remove the Boc group.
Major Products Formed
Oxidation: Phosphoric acid derivatives.
Reduction: Phosphite derivatives.
Substitution: Deprotected serine derivatives.
Scientific Research Applications
Boc-ser(PO3ME2)-OH is widely used in scientific research, particularly in the fields of:
Chemistry: It is used in peptide synthesis as a protective group for amino acids.
Biology: The compound is used in the study of protein phosphorylation and enzyme mechanisms.
Medicine: It is utilized in the development of peptide-based drugs and therapeutic agents.
Mechanism of Action
The mechanism of action of Boc-ser(PO3ME2)-OH involves the protection of the amino group of serine, preventing unwanted side reactions during peptide synthesis. The Boc group is stable under basic conditions but can be removed under acidic conditions, allowing for selective deprotection. The phosphate group can participate in phosphorylation reactions, making it useful in studying enzyme mechanisms and protein interactions .
Comparison with Similar Compounds
Similar Compounds
Boc-serine methyl ester: Similar in structure but lacks the phosphate group.
Fmoc-serine phosphate: Uses a different protective group (Fmoc) but has similar applications in peptide synthesis.
Cbz-serine phosphate: Another protective group variant used in peptide synthesis.
Uniqueness
Boc-ser(PO3ME2)-OH is unique due to its combination of the Boc protective group and the phosphate group, making it particularly useful in studying phosphorylation and enzyme mechanisms. Its stability under basic conditions and selective deprotection under acidic conditions provide versatility in various chemical and biochemical applications .
Properties
IUPAC Name |
3-dimethoxyphosphoryloxy-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H20NO8P/c1-10(2,3)19-9(14)11-7(8(12)13)6-18-20(15,16-4)17-5/h7H,6H2,1-5H3,(H,11,14)(H,12,13) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SXAHQDUCEZPJRG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC(COP(=O)(OC)OC)C(=O)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H20NO8P |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
313.24 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.